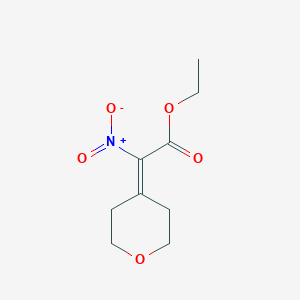

ethyl 2-nitro-2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate

Description

Ethyl 2-nitro-2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate (CAS: 921755-40-0) is a nitro-substituted acetamide derivative featuring a partially unsaturated pyran ring system. Its molecular formula is C₉H₁₁NO₅, with a molecular weight of 215.206 g/mol . The compound is characterized by a conjugated enamine-nitroacetate system, which confers unique reactivity in organic synthesis, particularly as a precursor for nitromethane derivatives or α-ketoesters .

Key structural attributes include:

- A 2H-pyran-4(3H,5H,6H)-ylidene moiety, which introduces partial aromaticity and planar geometry.

- A nitro group at the α-position of the acetate, enhancing electrophilicity and enabling nucleophilic substitutions or reductions.

- An ethyl ester group, which improves solubility in organic solvents and facilitates purification .

Synthetic routes typically involve condensation reactions between nitroacetate derivatives and cyclic ketones. For example, ethyl bromoacetate has been used as a key reagent in coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) to form the ylidene-acetate backbone .

Properties

CAS No. |

921755-41-1 |

|---|---|

Molecular Formula |

C9H13NO5 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

ethyl 2-nitro-2-(oxan-4-ylidene)acetate |

InChI |

InChI=1S/C9H13NO5/c1-2-15-9(11)8(10(12)13)7-3-5-14-6-4-7/h2-6H2,1H3 |

InChI Key |

MTVUGLDBNULHQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1CCOCC1)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Ethyl 2-nitro-2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has a complex structure characterized by a nitro group and a pyran ring. The synthesis typically involves multi-step reactions that can yield high purity products. For instance, one synthetic route includes the reaction of ethyl 3,6-dihydro-2H-pyran-4-yl-nitroacetate with hydrogen chloride and nickel catalyst under specific conditions .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For example, a study reported the minimum inhibitory concentration (MIC) values for certain derivatives ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also demonstrated strong antibiofilm activity, outperforming standard antibiotics such as Ciprofloxacin .

The mechanism through which this compound exerts its biological effects may involve inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro studies indicated IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and 0.52 to 2.67 µM for DHFR inhibition . This suggests that the compound may interfere with bacterial DNA replication and folate synthesis pathways.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- In Vitro Antimicrobial Evaluation :

- Synergistic Effects :

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Value/Observation |

|---|---|

| Synthesis Yield | High purity (98%) |

| MIC Against Pathogens | 0.22 - 0.25 µg/mL |

| Biofilm Inhibition | Superior % reduction compared to Ciprofloxacin |

| DNA Gyrase Inhibition IC50 | 12.27 - 31.64 µM |

| DHFR Inhibition IC50 | 0.52 - 2.67 µM |

| Hemolytic Activity | % Lysis range from 3.23 to 15.22% |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-nitro-2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate belongs to a broader class of α-nitroacetates and ylidene-containing esters . Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Structural Diversity and Reactivity :

- The pyran-ylidene system in the target compound distinguishes it from pyrimidin-ylidene () and aryl-substituted analogues (). The pyran ring’s partial saturation may reduce aromatic stabilization compared to pyrimidine derivatives, affecting thermal stability and melting points .

- The nitro group enhances electrophilicity, enabling reactions such as Michael additions or reductions to amines, whereas methyl esters () lack this functionality, limiting their utility in complex syntheses .

Biological Activity: Pyrimidin-ylidene and benzoimidazolylidene derivatives exhibit antitumor activity (IC₅₀: 7–24 µM) due to interactions with cancer-related targets like MDM2 .

Synthetic Accessibility :

- The target compound is synthesized via base-catalyzed coupling (e.g., K₂CO₃ in DMF), similar to pyrimidin-ylidene derivatives . However, aryl-substituted nitroacetates () require milder conditions due to the absence of steric hindrance from cyclic systems .

Commercial Availability: Ethyl 2-nitro-2-(2H-pyran-4-ylidene)acetate is available from suppliers like Finetech Industry Limited (), whereas pyrimidin-ylidene derivatives are primarily research-scale compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.